molecular formula C21H23N3O5 B2694231 N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257552-01-4

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2694231
CAS No.: 1257552-01-4
M. Wt: 397.431
InChI Key: NBNZASVPLKPBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound It is characterized by the presence of an acetylphenyl group and a dimethoxyphenyl group linked through an imidazolidinone ring

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be studied for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Medicine

Medicinal applications might include its use as a lead compound in drug development, particularly if it shows activity against specific biological targets.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step might involve acylation reactions using acetyl chloride or acetic anhydride in the presence of a base.

    Attachment of the dimethoxyphenyl group: This could be done through electrophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the imidazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide: can be compared with other imidazolidinone derivatives or compounds with similar aromatic substitutions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and dimethoxy groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-14(25)15-4-6-16(7-5-15)22-20(26)13-23-10-11-24(21(23)27)18-12-17(28-2)8-9-19(18)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNZASVPLKPBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.